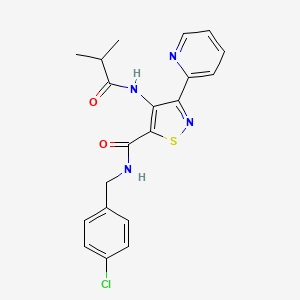
N-(4-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide is a chemical entity that appears to be related to a class of compounds that involve pyridinecarboxamide moieties and chlorinated aromatic rings. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a pyridine ring and chlorinated aromatic substituents. These structural features are often seen in compounds with potential biological activities, and their interactions and properties are of significant interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted chlorobenzenes, as described in the first paper . This method could potentially be adapted for the synthesis of N-(4-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide by choosing appropriate starting materials and reaction conditions that would incorporate the isothiazole moiety and the isobutyrylamino group into the final compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using single crystal structures . These structures reveal the preferred modes of hydrogen bonding, such as N–H···Npyridine interactions, and the influence of intramolecular interactions on molecular planarity. For the compound of interest, similar analyses would be crucial to understand its three-dimensional conformation and potential interaction sites for biological activity.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the pyridinecarboxamide moiety and the chlorinated aromatic ring. The second paper discusses the synthesis of polyamides containing a pyridyl moiety , suggesting that the pyridine ring in the compound of interest could participate in reactions such as polycondensation under certain conditions. The chlorobenzyl group could also undergo further chemical transformations, such as cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenylpyridinecarboxamides have been studied, with a focus on their melting temperatures and the influence of molecular symmetry and lattice energy . These properties are important for predicting the compound's behavior in different environments and its suitability for various applications. The thermal properties of related polyamides have also been investigated, indicating that the compound of interest might exhibit similar solubility and thermal stability characteristics .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has explored the synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, with some compounds exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Another study focused on substituted isosteres of pyridine- and pyrazinecarboxylic acids tested against Mycobacterium tuberculosis, highlighting the potential of certain compounds in antimycobacterial therapy (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Antipsychotic Potential
The synthesis and evaluation of heterocyclic carboxamides were carried out to identify potential antipsychotic agents. Some derivatives showed potent in vivo activities comparable to existing compounds, indicating their potential as backup compounds for antipsychotic therapy (Norman, Navas, Thompson, & Rigdon, 1996). In another study, novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized and assessed for their antiproliferative activities against human cancer cell lines, revealing promising cytotoxic activities and potential for cancer cell proliferation intervention (Cankara Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).
Synthesis and Characterization
The synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives were investigated for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of novel compounds with significant toxic effects, providing insights into their practical applications in agriculture (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12(2)19(26)24-17-16(15-5-3-4-10-22-15)25-28-18(17)20(27)23-11-13-6-8-14(21)9-7-13/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWZITUXUCQQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

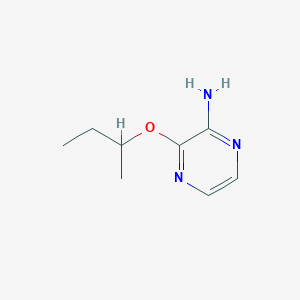
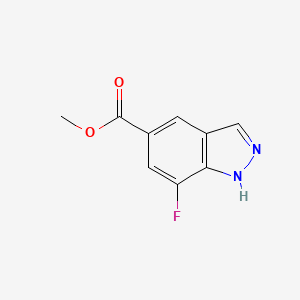
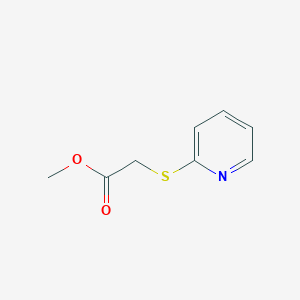
![4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2504310.png)
![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)
![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)
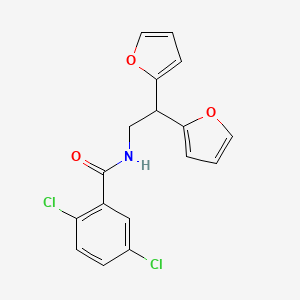

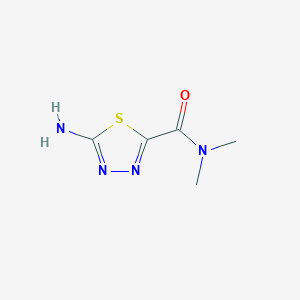
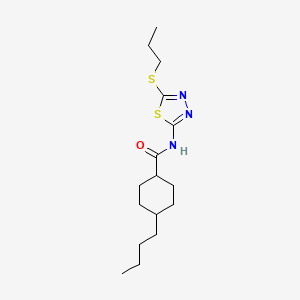
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)